molecular formula C16H15NO4S2 B2429542 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide CAS No. 327067-13-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

Cat. No.: B2429542
CAS No.: 327067-13-0
M. Wt: 349.42
InChI Key: FYSXSOBRYKESDM-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring with a sulfonamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Oxidation: The thiophene ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Sulfonamide Formation: The final step involves the reaction of the oxidized thiophene with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The sulfonamide group is a common pharmacophore in many drugs, making this compound a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The thiophene ring can also participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzenesulfonamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-2-sulfonamide: Contains a sulfonamide group attached directly to the thiophene ring, but lacks the phenyl group, affecting its overall properties.

    Benzenesulfonamide: A simpler structure without the thiophene ring, used in various applications but with different reactivity and properties.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is unique due to the combination of the thiophene ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential and develop new uses for this versatile compound.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-22(19)12-11-15(13-22)17(14-7-3-1-4-8-14)23(20,21)16-9-5-2-6-10-16/h1-12,15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXSOBRYKESDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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